3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N3/c1-8-6-12(14(16,17)18)21-13(20-8)11(7-19-21)9-2-4-10(15)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKPGZHKZHIYKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other modern techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of fluorine atoms can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, well-documented case studies, or detailed research findings focusing solely on the compound "3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine". However, based on the search results, some connections can be made to related compounds and their applications.
Related Compounds and Applications
- Pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis: Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) . One study reports on the design and synthesis of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines and their structure-activity relationship studies . Some of these compounds exhibited potent in vitro M.tb growth inhibition .
- 3-(4-Fluorophenyl)-5-methyl-7-(morpholin-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: This compound is similar in structure to the compound . However, the search results do not provide specific applications for this compound .
- 3-(4-Fluorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: The molecular formula for this chemical is C23H20F4N6 and the molecular weight is 456.4 .
Mechanism of Action
The mechanism by which 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-(4-Fluorophenyl)propanoic acid
3-Chloro-4-fluorophenylpiperazine
WIN 35,428
Uniqueness: 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of fluorophenyl and trifluoromethyl groups, which can influence its reactivity and biological activity
Biological Activity
3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is , with a molecular weight of approximately 325.22 g/mol. The presence of the fluorophenyl and trifluoromethyl groups contributes to its biological activity by enhancing lipophilicity and potentially influencing receptor interactions.
Antimycobacterial Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class, including 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb). A study demonstrated that certain derivatives showed significant in vitro growth inhibition of M.tb with minimal hERG liability, suggesting a favorable safety profile for further development as anti-tubercular agents .
Table 1: In Vitro Antimycobacterial Activity of Selected Pyrazolo[1,5-a]pyrimidines
| Compound | MIC (µg/mL) | Comments |
|---|---|---|
| 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 0.2 - 1.5 | Potent against M.tb |
| Other derivatives | Varies | Some inactive with ortho substitutions |
Anticancer Potential
Pyrazolo[1,5-a]pyrimidines have shown promise in anticancer research. The compound has been implicated in selective inhibition of various cancer cell lines. Studies have reported that modifications at the C-7 position can enhance anticancer activity by targeting specific kinases involved in tumor proliferation and survival pathways .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 2.74 | Various derivatives |
| HepG2 | 4.92 | Various derivatives |
| A549 | 1.96 | Various derivatives |
Enzymatic Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes critical in various biochemical pathways. Notably, it has demonstrated inhibitory effects on kinases such as EGFR and HDAC isoenzymes, which are relevant in cancer therapy. The IC50 values indicate a strong potential for further development as a targeted therapy .
Structure-Activity Relationships (SAR)
The SAR studies reveal that substituents on the phenyl rings significantly influence the biological activity of pyrazolo[1,5-a]pyrimidines. For instance:
- Fluoro substitutions at the para position enhance potency against M.tb.
- Bulky groups at the ortho position may hinder activity due to steric effects.
- Alkyl or aryl substitutions at the C-5 position can retain good anti-mycobacterial activities while modifying other pharmacokinetic properties.
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Anti-tubercular Studies : In vivo models demonstrated that compounds similar to 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine significantly reduced bacterial load in infected mice.
- Cancer Treatment Trials : Early-phase trials indicate promising results in patients with advanced solid tumors treated with pyrazolo[1,5-a]pyrimidine derivatives.
Q & A
Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The compound is synthesized via condensation of 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione under thermal conditions (433–438 K for 2.5 h). Water elimination drives the reaction, followed by recrystallization from methanol or ethanol/acetone (1:1) to yield yellow crystals (66.78% yield). Optimization of solvent ratios and heating duration can improve purity .
Q. How is the crystal structure of this compound determined, and what key parameters define its conformation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Crystal system : Orthorhombic (space group Pbca)
- Unit cell dimensions : a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å
- Bond angles : C–C–Cl (112.68–116.95°), C–F (1.34–1.37 Å)
- Torsional angles : Pyrazole and pyrimidine rings exhibit coplanarity (deviation < 0.03 Å). H-atoms are constrained with .
Q. What spectroscopic methods validate its structural identity?
- IR spectroscopy : Confirms C–F (1100–1200 cm⁻¹) and C–N (1350–1450 cm⁻¹) stretches.
- NMR : NMR detects aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5 ppm). NMR identifies trifluoromethyl (δ 121–125 ppm, ) .
- Mass spectrometry : Molecular ion peaks at m/z 440.22 ([M]⁺) align with theoretical mass .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield or enantiomeric purity?
- Stoichiometry : Increase dione:pyrazole-amine ratio (e.g., 1.1:1) to drive completion .
- Solvent polarity : Ethanol/acetone (1:1) improves crystal growth for SC-XRD .
- Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Purification : Gradient column chromatography (hexane:EtOAc) resolves byproducts .
Q. What strategies address contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Assay standardization : Use consistent enzyme sources (e.g., recombinant Pf-dihydroorotate dehydrogenase for antimalarial studies) .
- Control experiments : Compare IC₅₀ values against structurally similar analogs (e.g., 7-arylaminopyrazolo[1,5-a]pyrimidines with variable substituents) .
- Computational docking : Model trifluoromethyl interactions with active sites to rationalize selectivity differences .
Q. How do electronic properties (e.g., fluorescence) correlate with substituent effects?
Time-dependent density functional theory (TD-DFT) reveals:
- HOMO-LUMO gaps : 3.11–3.82 eV for pyrazolo[1,5-a]pyrimidines, dictating λₑₓₚ (324–440 nm).
- Trifluoromethyl role : Enhances electron-withdrawing effects, red-shifting emission (e.g., 4f: λₑₓₚ = 440 nm, 84% HOMO→LUMO transition) .
- Quantum yield optimization : Introduce electron-donating groups (e.g., diethylamino) to improve Φ from 0.10 to 0.88 .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
- Disorder in trifluoromethyl groups : Modeled using split positions and isotropic displacement parameters.
- Weak diffraction : High-flux rotating anode sources (e.g., Rigaku Saturn) reduce noise-to-signal ratios.
- H-atom placement : Riding model constraints (C–H = 0.93–0.98 Å) with mitigate overfitting .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
